citramalic acid, disodium salt citramalic acid, disodium salt
Brand Name: Vulcanchem
CAS No.: 102601-53-6
VCID: VC0017084
InChI: InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1
SMILES: CC(CC(=O)O)(C(=O)O)O.[Na].[Na]
Molecular Formula: C5H8Na2O5
Molecular Weight: 194.094

citramalic acid, disodium salt

CAS No.: 102601-53-6

Cat. No.: VC0017084

Molecular Formula: C5H8Na2O5

Molecular Weight: 194.094

* For research use only. Not for human or veterinary use.

citramalic acid, disodium salt - 102601-53-6

Specification

CAS No. 102601-53-6
Molecular Formula C5H8Na2O5
Molecular Weight 194.094
IUPAC Name (2R)-2-hydroxy-2-methylbutanedioic acid;sodium
Standard InChI InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1
Standard InChI Key CCQZYFQGIFEURB-ZJIMSODOSA-N
SMILES CC(CC(=O)O)(C(=O)O)O.[Na].[Na]

Introduction

Chemical Structure and Properties

Citramalic acid, disodium salt is a chemical compound derived from citramalic acid, which is fundamentally a dicarboxylic acid featuring a hydroxyl group and a methyl group. The disodium salt form significantly enhances the compound's solubility and stability, making it more suitable for various applications in research and industry.

Basic Chemical Information

The compound is characterized by the following chemical properties:

ParameterValue
CAS Number102601-53-6
Molecular FormulaC₅H₈Na₂O₅
Molecular Weight194.094 g/mol
IUPAC Name(2R)-2-hydroxy-2-methylbutanedioic acid;sodium
Standard InChIInChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1
Standard InChIKeyCCQZYFQGIFEURB-ZJIMSODOSA-N

Synthesis Methods

The synthesis of citramalic acid, disodium salt can be approached through several methodologies, each offering distinct advantages regarding yield, purity, and scalability for research and industrial applications.

Neutralization Reaction

The most direct approach to synthesizing citramalic acid, disodium salt involves a neutralization reaction between citramalic acid and sodium hydroxide. This reaction typically occurs in an aqueous environment where the acidic hydrogen atoms in the carboxyl groups of citramalic acid are replaced by sodium ions from sodium hydroxide, forming the disodium salt.

Alternative Synthetic Routes

Alternative synthetic routes may involve indirect methods starting from precursors such as derivatives of malic acid or succinic acid. These approaches often require multiple steps and careful control of reaction conditions to achieve the desired stereochemistry and purity of the final product. The specific methodologies employed may vary depending on the intended application and scale of production.

Biological Significance

Citramalic acid and its derivatives, including the disodium salt, play important roles in various biological systems and metabolic pathways.

Metabolic Pathways

Citramalic acid is involved in the anaerobic metabolism of glutamate through the methylaspartate pathway. This pathway is particularly crucial for certain microorganisms and may contribute significantly to energy production under anaerobic conditions. The compound exhibits properties that may influence cellular metabolism and energy balance in these organisms.

Role as a Biological Marker

Recent research has identified citramalic acid as a potential biological marker in certain metabolic contexts. It has been found to serve as a human metabolite, a plant metabolite, and an algal metabolite, suggesting its widespread significance across different biological systems .

Functional Classification

From a functional perspective, citramalic acid is classified as:

  • A 2-hydroxydicarboxylic acid

  • A 3-hydroxy carboxylic acid

  • A dicarboxylic fatty acid

It is functionally related to succinic acid, which is a key intermediate in the citric acid cycle, suggesting potential roles in central metabolic pathways .

Research Applications

The unique chemical and biological properties of citramalic acid, disodium salt have led to its application in various research contexts.

Biomarker in Hypertension Research

One of the most significant recent research findings involving citramalic acid comes from studies of hypertension and salt sensitivity. In an exploratory metabolomic and lipidomic profiling study using plasma samples from the DASH (Dietary Approaches to Stop Hypertension) Sodium Trial, citramalic acid was identified as one of three annotated plasma metabolites that differed significantly between high-sodium and low-sodium dietary interventions in salt-sensitive participants .

This research involved:

  • Analysis of plasma from 106 salt-sensitive and 85 salt-resistant participants

  • Examination of paired within-participant plasma samples in 20 salt-sensitive and 20 salt-resistant participants during high-salt and low-salt dietary interventions

  • Application of Principal Component Analysis and Orthogonal Partial Least Square Discriminant Analysis

  • Differential expression analysis to validate observed variance and determine statistical significance

The finding that citramalic acid levels change significantly in response to dietary sodium intake in salt-sensitive individuals suggests its potential utility as a biomarker for salt sensitivity, which could have important implications for personalized approaches to hypertension management .

Enzymatic Interaction Studies

Research on citramalic acid, disodium salt also focuses on its biochemical interactions within metabolic pathways. It has been shown to interact with various enzymes involved in amino acid metabolism, potentially influencing their activity. These interactions provide insights into the compound's role in metabolic regulation and its potential applications in biochemical research.

Comparative Analysis with Related Compounds

Understanding citramalic acid, disodium salt in the context of structurally and functionally related compounds enhances our comprehension of its unique properties and potential applications.

Relationship to Malic Acid

Citramalic acid is structurally related to malic acid (hydroxysuccinic acid), with the key difference being the substitution of a hydrogen atom at position 2 with a methyl group. This structural modification significantly alters the compound's chemical properties and biological activity .

Comparison with Other Dicarboxylic Acids

Future Research Directions

Based on current understanding and recent findings, several promising avenues for future research on citramalic acid, disodium salt can be identified.

Mechanistic Studies

More detailed investigations into the mechanisms by which citramalic acid influences cellular metabolism and energy balance could provide valuable insights into its biological significance and potential therapeutic applications. Such studies might include:

  • Analysis of enzyme-substrate interactions

  • Investigation of regulatory effects on metabolic pathways

  • Exploration of structure-activity relationships through modification of the basic citramalic acid structure

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